molecular formula C9H7ClN2OS2 B2690326 5-chloro-N-(3-methylisothiazol-5-yl)thiophene-2-carboxamide CAS No. 1206997-00-3

5-chloro-N-(3-methylisothiazol-5-yl)thiophene-2-carboxamide

Cat. No. B2690326
M. Wt: 258.74
InChI Key: CDFRQBKGPGBODG-UHFFFAOYSA-N
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Description

“5-chloro-N-(3-methylisothiazol-5-yl)thiophene-2-carboxamide” is a potent Factor Xa (FXa) inhibitor . It is a new class of antithrombotic agent that has been identified as an oxazolidinone derivative . This compound is currently under clinical development for the prevention and treatment of thromboembolic diseases .


Molecular Structure Analysis

The X-ray crystal structure of this compound in complex with human FXa has been determined . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .

Scientific Research Applications

  • Application Summary : This compound is a key ingredient in a novel antithrombotic agent known as BAY 59-7939 . It is an oral, direct factor Xa inhibitor .
  • Methods of Application/Experimental Procedures : The compound was identified as a potent FXa inhibitor through lead optimization of oxazolidinone derivatives . The X-ray crystal structure of the compound in complex with human FXa was used to clarify the binding mode and the stringent requirements for high affinity .
  • Results/Outcomes : The compound demonstrated excellent in vivo antithrombotic activity . Its interaction with the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency . It is currently under clinical development for the prevention and treatment of thromboembolic diseases .

Future Directions

This compound is currently under clinical development for the prevention and treatment of thromboembolic diseases . Its future directions will likely depend on the outcomes of these clinical trials.

properties

IUPAC Name

5-chloro-N-(3-methyl-1,2-thiazol-5-yl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2OS2/c1-5-4-8(15-12-5)11-9(13)6-2-3-7(10)14-6/h2-4H,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDFRQBKGPGBODG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(3-methylisothiazol-5-yl)thiophene-2-carboxamide

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